molecular formula C15H10ClN3OS2 B13220123 2-(Chloromethyl)-5,6-bis(thiophen-2-yl)furo[2,3-d]pyrimidin-4-amine

2-(Chloromethyl)-5,6-bis(thiophen-2-yl)furo[2,3-d]pyrimidin-4-amine

Katalognummer: B13220123
Molekulargewicht: 347.8 g/mol
InChI-Schlüssel: LPUHCLJOYMWZKC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Chloromethyl)-5,6-bis(thiophen-2-yl)furo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that features a unique structure combining furan, pyrimidine, and thiophene rings

Vorbereitungsmethoden

The synthesis of 2-(Chloromethyl)-5,6-bis(thiophen-2-yl)furo[2,3-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the furo[2,3-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of thiophene rings: Thiophene rings can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.

    Chloromethylation: The chloromethyl group can be introduced using chloromethylating agents like chloromethyl methyl ether or paraformaldehyde with hydrochloric acid.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Analyse Chemischer Reaktionen

2-(Chloromethyl)-5,6-bis(thiophen-2-yl)furo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming various derivatives.

    Oxidation and Reduction: The thiophene rings can undergo oxidation and reduction reactions, leading to different oxidation states and functional groups.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.

Wirkmechanismus

The mechanism of action of 2-(Chloromethyl)-5,6-bis(thiophen-2-yl)furo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit protein kinases, which are crucial for cell growth and proliferation . The compound can bind to the active site of these enzymes, blocking their activity and leading to the inhibition of cancer cell growth.

Vergleich Mit ähnlichen Verbindungen

Similar compounds include other fused pyrimidine derivatives such as pyrazolo[3,4-d]pyrimidine and pyrano[2,3-d]pyrimidine . These compounds share structural similarities but differ in their specific functional groups and biological activities. 2-(Chloromethyl)-5,6-bis(thiophen-2-yl)furo[2,3-d]pyrimidin-4-amine is unique due to its combination of furan, pyrimidine, and thiophene rings, which confer distinct electronic and steric properties.

Eigenschaften

Molekularformel

C15H10ClN3OS2

Molekulargewicht

347.8 g/mol

IUPAC-Name

2-(chloromethyl)-5,6-dithiophen-2-ylfuro[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C15H10ClN3OS2/c16-7-10-18-14(17)12-11(8-3-1-5-21-8)13(20-15(12)19-10)9-4-2-6-22-9/h1-6H,7H2,(H2,17,18,19)

InChI-Schlüssel

LPUHCLJOYMWZKC-UHFFFAOYSA-N

Kanonische SMILES

C1=CSC(=C1)C2=C(OC3=NC(=NC(=C23)N)CCl)C4=CC=CS4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.